CT-(8-32) (salmon)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

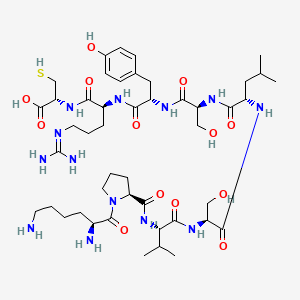

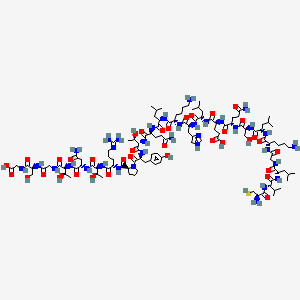

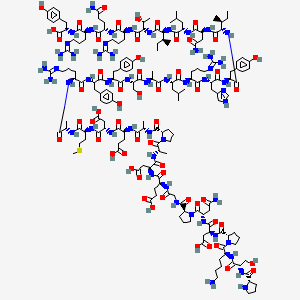

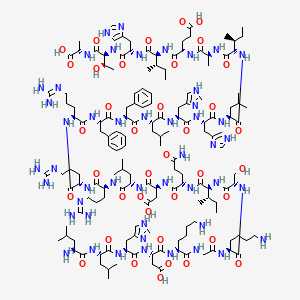

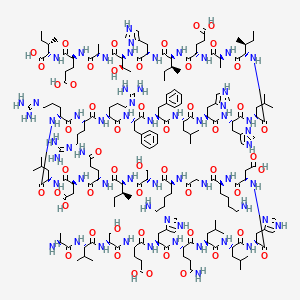

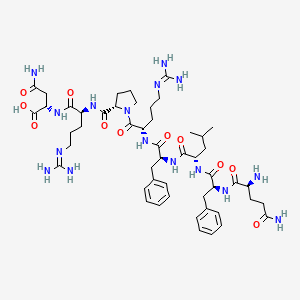

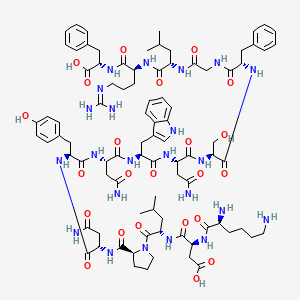

CT-(8-32) (Lachs), auch bekannt als Lachs-Calcitonin-Fragment 8-32, ist ein Peptid-Derivat von Lachs-Calcitonin. Diese Verbindung ist eine verkürzte Form des vollständigen Lachs-Calcitonin-Peptids, welches ein Hormon ist, das am Kalzium- und Phosphatstoffwechsel beteiligt ist. CT-(8-32) (Lachs) wird hauptsächlich als Antagonist von Calcitonin-Rezeptoren verwendet, wodurch es ein wertvolles Werkzeug in der pharmakologischen Forschung darstellt .

Vorbereitungsmethoden

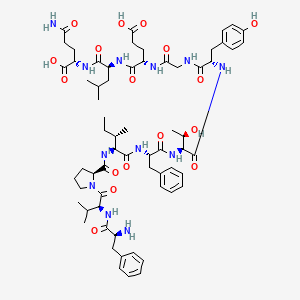

Die Herstellung von CT-(8-32) (Lachs) beinhaltet die Synthese des Peptidfragments aus seinen konstituierenden Aminosäuren. Der Syntheseweg umfasst typischerweise die Festphasen-Peptidsynthese (SPPS), die die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette ermöglicht, die an einem festen Harz verankert ist. Die Reaktionsbedingungen für SPPS beinhalten die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden für CT-(8-32) (Lachs) ähneln denen, die für andere Peptidhormone verwendet werden. Diese Verfahren beinhalten eine großtechnische SPPS, gefolgt von Reinigungsschritten wie der Hochleistungsflüssigchromatographie (HPLC), um die Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

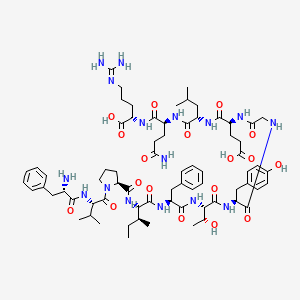

CT-(8-32) (Lachs) kann verschiedene chemische Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und Nukleophile für Substitutionsreaktionen .

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Peptids zur Bildung von Disulfidbrücken führen, während die Reduktion diese Brücken brechen kann. Substitutionsreaktionen können neue funktionelle Gruppen in das Peptid einführen, wodurch seine biologische Aktivität möglicherweise verändert wird .

Analyse Chemischer Reaktionen

CT-(8-32) (salmon) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide, potentially altering its biological activity .

Wissenschaftliche Forschungsanwendungen

CT-(8-32) (Lachs) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen. In der Biologie dient es als Werkzeug, um die Rolle von Calcitonin-Rezeptoren in verschiedenen physiologischen Prozessen zu untersuchen. In der Medizin wird CT-(8-32) (Lachs) in der Forschung zum Knochenstoffwechsel und zur Kalziumhomöostase sowie bei der Entwicklung neuer Therapeutika für Erkrankungen wie Osteoporose und Hyperkalzämie verwendet .

Wirkmechanismus

Der Wirkmechanismus von CT-(8-32) (Lachs) beinhaltet die Bindung an Calcitonin-Rezeptoren, die hauptsächlich in Osteoklasten vorkommen. Durch seine antagonistische Wirkung hemmt CT-(8-32) (Lachs) die Aktivität dieser Rezeptoren, was zu einer Abnahme des Knochenabbaus und einer Zunahme der Knochendichte führt. Dieser Effekt wird durch die Hemmung von Signalwegen vermittelt, die die Differenzierung und Aktivität von Osteoklasten fördern .

Wirkmechanismus

The mechanism of action of CT-(8-32) (salmon) involves its binding to calcitonin receptors, which are primarily found in osteoclasts. By acting as an antagonist, CT-(8-32) (salmon) inhibits the activity of these receptors, leading to a decrease in bone resorption and an increase in bone density. This effect is mediated through the inhibition of signaling pathways that promote the differentiation and activity of osteoclasts .

Vergleich Mit ähnlichen Verbindungen

CT-(8-32) (Lachs) ist einzigartig in seiner Fähigkeit, Calcitonin-Rezeptoren selektiv zu antagonisieren, ohne die hormonelle Aktivität von Volllängen-Lachs-Calcitonin aufzuweisen. Ähnliche Verbindungen umfassen andere verkürzte Formen von Calcitonin, wie Acetyl-[Asn30,Tyr32]-Calcitonin-Fragment 8-32, die ebenfalls als Antagonisten von Calcitonin-Rezeptoren wirken .

Andere verwandte Peptide sind menschliches Calcitonin und Amylin, die strukturelle Ähnlichkeiten mit Lachs-Calcitonin aufweisen, sich aber in ihrer Potenz und Rezeptorselektivität unterscheiden. Lachs-Calcitonin ist bekanntermaßen potenter als menschliches Calcitonin, was es für bestimmte Forschungsanwendungen zur bevorzugten Wahl macht .

Eigenschaften

Molekularformel |

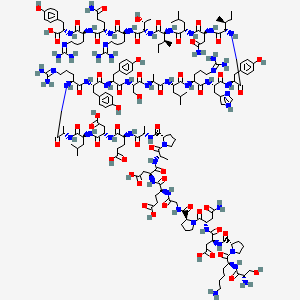

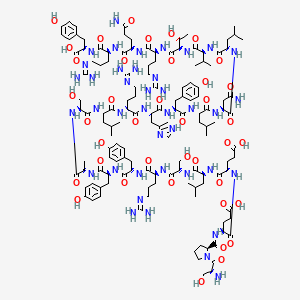

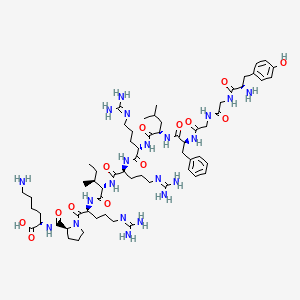

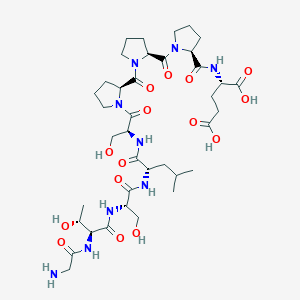

C113H188N34O36S |

|---|---|

Molekulargewicht |

2631.0 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C113H188N34O36S/c1-53(2)38-71(139-109(180)88(57(9)10)143-92(163)64(116)51-184)93(164)124-46-84(157)128-65(20-14-16-34-114)95(166)135-74(41-56(7)8)103(174)142-79(50-149)106(177)133-68(28-31-81(117)154)97(168)131-70(30-33-86(159)160)98(169)137-73(40-55(5)6)102(173)138-75(43-62-45-122-52-127-62)104(175)130-66(21-15-17-35-115)96(167)136-72(39-54(3)4)101(172)132-69(29-32-82(118)155)100(171)146-91(60(13)152)111(182)141-77(42-61-24-26-63(153)27-25-61)112(183)147-37-19-23-80(147)107(178)134-67(22-18-36-123-113(120)121)99(170)145-90(59(12)151)110(181)140-76(44-83(119)156)105(176)144-89(58(11)150)108(179)125-47-85(158)129-78(49-148)94(165)126-48-87(161)162/h24-27,45,52-60,64-80,88-91,148-153,184H,14-23,28-44,46-51,114-116H2,1-13H3,(H2,117,154)(H2,118,155)(H2,119,156)(H,122,127)(H,124,164)(H,125,179)(H,126,165)(H,128,157)(H,129,158)(H,130,175)(H,131,168)(H,132,172)(H,133,177)(H,134,178)(H,135,166)(H,136,167)(H,137,169)(H,138,173)(H,139,180)(H,140,181)(H,141,182)(H,142,174)(H,143,163)(H,144,176)(H,145,170)(H,146,171)(H,159,160)(H,161,162)(H4,120,121,123)/t58-,59-,60-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,88+,89+,90+,91+/m1/s1 |

InChI-Schlüssel |

TXYDMAIIBMZDGF-UDXYTFIASA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B10822709.png)